molecular formula C17H25N3O2 B5352295 N-cyclopropyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

N-cyclopropyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5352295
M. Wt: 303.4 g/mol
InChI Key: QMWDKEGDFQSKPX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C17H25N3O2 and a molecular weight of 303.4 g/mol This compound is known for its unique structure, which includes a cyclopropyl group, an ethoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of cyclopropylamine with 2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to selectively activate or inhibit certain receptors makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

N-cyclopropyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cyclopropyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-2-22-16-6-4-3-5-15(16)20-11-9-19(10-12-20)13-17(21)18-14-7-8-14/h3-6,14H,2,7-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWDKEGDFQSKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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